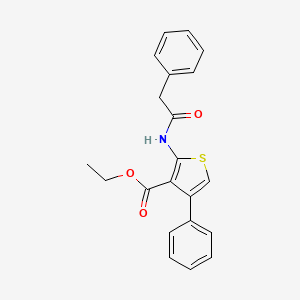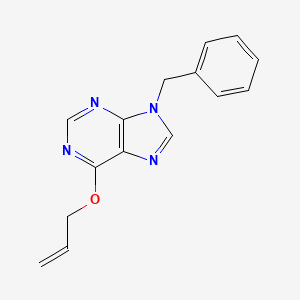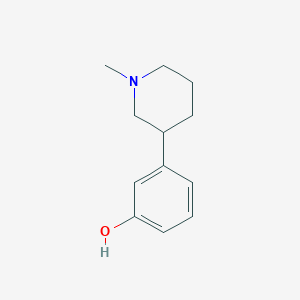![molecular formula C15H17ClN4S B12121988 (2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)
(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-{2-[4-(4-clorofenil)-1,3-tiazol-2-il]hidrazinilideno}azepan es un complejo compuesto orgánico que presenta un anillo de tiazol y un grupo clorofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-2-{2-[4-(4-clorofenil)-1,3-tiazol-2-il]hidrazinilideno}azepan normalmente implica la reacción de 4-(4-clorofenil)-1,3-tiazol-2-amina con azepán-2-carbaldehído bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y puede requerir un catalizador para proceder de manera eficiente.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z)-2-{2-[4-(4-clorofenil)-1,3-tiazol-2-il]hidrazinilideno}azepan puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidróxido de sodio en solución acuosa.
Principales productos formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfones.
Reducción: Formación de derivados de tiazol reducidos.
Sustitución: Formación de derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (2Z)-2-{2-[4-(4-clorofenil)-1,3-tiazol-2-il]hidrazinilideno}azepan se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para la selección en el descubrimiento de fármacos.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como agente antimicrobiano. El anillo de tiazol es conocido por su actividad biológica, y la presencia del grupo clorofenilo mejora su eficacia contra diversos patógenos.
Medicina
En química medicinal, (2Z)-2-{2-[4-(4-clorofenil)-1,3-tiazol-2-il]hidrazinilideno}azepan se investiga por sus posibles aplicaciones terapéuticas, como agente antiinflamatorio y anticancerígeno. Su capacidad de interactuar con objetivos biológicos específicos lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como mayor estabilidad térmica o conductividad eléctrica.
Mecanismo De Acción
El mecanismo de acción de (2Z)-2-{2-[4-(4-clorofenil)-1,3-tiazol-2-il]hidrazinilideno}azepan implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tiazol puede unirse a sitios activos, inhibiendo la función de las enzimas o modulando la actividad del receptor. Esta interacción puede llevar a diversos efectos biológicos, incluidos los antimicrobianos, antiinflamatorios y anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- Etil (2Z)-2-[(4-clorofenil)hidrazono]-3-(2,6-diclorofenil)-3-oxopropionato
- 2-[((2Z)-4-(4-clorofenil)-3-(4-metilfenil)-1,3-tiazol-2(3H)-ilideno)amino]-3,4-dihidro-1(2H)-naftalenona bromhidrato
Singularidad
Lo que distingue a (2Z)-2-{2-[4-(4-clorofenil)-1,3-tiazol-2-il]hidrazinilideno}azepan de los compuestos similares es su combinación única de un anillo de tiazol y una porción de azepán. Esta estructura proporciona propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H17ClN4S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine |
InChI |
InChI=1S/C15H17ClN4S/c16-12-7-5-11(6-8-12)13-10-21-15(18-13)20-19-14-4-2-1-3-9-17-14/h5-8,10H,1-4,9H2,(H,17,19)(H,18,20) |
Clave InChI |
NWCXGLKPKIACKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NCC1)NNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)





